N-benzoyl-N'-(2-cyanophenyl)thiourea
Overview
Description
“N-benzoyl-N’-(2-cyanophenyl)thiourea” is a chemical compound that has been synthesized and studied for its various properties . It is also known by its IUPAC name "N-benzoyl-N’-(2-cyanophenyl)thiourea" .
Synthesis Analysis
The compound was synthesized in a high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis
The structure of the compound was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure was determined by an X-ray single-crystal technique .Chemical Reactions Analysis
The compound has been studied for its cyclic voltammetric behavior . The reduction in potential values of the different functional groups such as nitro and cyano in the compound were investigated using CV curves .Physical and Chemical Properties Analysis
The compound crystallized in triclinic with the space group P-1 . The molecular electrostatic potential (MEP) and the Mulliken atomic charges of the compound were theoretically calculated and interpreted .Scientific Research Applications
Synthesis and Structural Characterization
N-benzoyl-N'-(2-cyanophenyl)thiourea has been synthesized and structurally characterized through various methods. Aydın et al. (2018, 2022) synthesized N-benzoyl-N'-(4'-cyanophenyl)thiourea and characterized its structure using elementary analysis, FT-IR, 1H, and 13C NMR spectroscopic methods, as well as X-ray single-crystal technique (Aydın, 2018; Aydın & Arslan, 2022).
Corrosion Inhibition
Al-Jeilawi et al. (2013) investigated the corrosion inhibition effects of various N-Aroyl-N'-Aryl thiourea derivatives, including N-benzoyl-N'-(p-aminophenyl)thiourea, for carbon steel in sulfuric acid media. The study found that these thioureas are effective corrosion inhibitors due to their adsorption on the steel surface (Al-Jeilawi et al., 2013).
Antimicrobial and Plant Growth Regulation Activities
Zhao et al. (2013) reported on the antimicrobial and plant growth regulation activities of N-benzoylthiourea. Their findings suggest that these compounds have significant biological activities and may have potential applications in agriculture and medicine (Zhao et al., 2013).
Application in Metal Complex Synthesis
Several studies have explored the use of this compound in the synthesis of metal complexes. For instance, Elhusseiny et al. (2015) synthesized and characterized copper(I) complexes derived from N-benzoyl-N'-(hydroxyphenyl)thiourea, demonstrating their potential in medical applications (Elhusseiny et al., 2015).
In Vitro Cytotoxicity
Ruswanto et al. (2015) investigated the in vitro cytotoxicity of 1-benzoyl-3-methyl thiourea derivatives against HeLa cell lines. Their findings suggest the potential of these compounds as anticancer agents (Ruswanto et al., 2015).
Molecular Docking and ADMET Prediction
Hardjono et al. (2019) conducted molecular docking and ADMET prediction studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives as potential anticancer drugs. They predicted the activity of these compounds against the Sirtuin1 enzyme, indicative of their potential as anti-cancer agents (Hardjono et al., 2019).
Crystallographic Studies
Okuniewski et al. (2017) performed a crystallographic study on 1-benzoylthioureas, including 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea, revealing their potential in hydrogen-bond formation and interactions in the solid state (Okuniewski et al., 2017).
Antifungal and Yeast Inhibition
Del Campo et al. (2004) studied the antifungal activities of thiourea derivatives and their complexes against fungus and yeast, contributing to the understanding of these compounds in biological applications (Del Campo et al., 2004).
Mechanism of Action
Target of Action
N-benzoyl-N’-(2-cyanophenyl)thiourea is known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . It has been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions . These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .
Mode of Action
The crystal structure of the compound was determined by an X-ray single-crystal technique and an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed .
Biochemical Pathways
It is known that the compound can affect the redox potential of different functional groups such as nitro and cyano .
Result of Action
It is known that the compound exhibits antibacterial and antifungal properties . It has also been used in environmental control as ion-selective electrodes .
Action Environment
The action, efficacy, and stability of N-benzoyl-N’-(2-cyanophenyl)thiourea can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment
Properties
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONWYDEBPOTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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